2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

positional isomer piperidine regioisomer pharmacophore topology

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220019-05-5) is a synthetic piperidine derivative bearing a 3-fluorobenzyl ether moiety linked to the piperidine ring at the 2-position via an ethoxy spacer. Its molecular formula is C₁₄H₂₁ClFNO with a molecular weight of 273.77 g/mol and a typical commercial purity specification of 95%.

Molecular Formula C14H21ClFNO
Molecular Weight 273.77 g/mol
CAS No. 1220019-05-5
Cat. No. B1397350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
CAS1220019-05-5
Molecular FormulaC14H21ClFNO
Molecular Weight273.77 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCOCC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C14H20FNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H
InChIKeyRUAXXINBQUZPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine Hydrochloride (CAS 1220019-05-5): Structural Identity and Compound Class Context for Procurement Decisions


2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220019-05-5) is a synthetic piperidine derivative bearing a 3-fluorobenzyl ether moiety linked to the piperidine ring at the 2-position via an ethoxy spacer. Its molecular formula is C₁₄H₂₁ClFNO with a molecular weight of 273.77 g/mol and a typical commercial purity specification of 95% [1]. The compound belongs to a broader class of fluorobenzyl-piperidine ethers that have been investigated as sigma receptor ligands and CNS-active scaffolds in medicinal chemistry [2]. It is supplied exclusively for research and development purposes and is not intended for human or veterinary therapeutic use .

Why 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine Hydrochloride Cannot Be Interchanged with Positional Isomers or Alternative Fluorobenzyl Piperidines


Among the fluorobenzyl-piperidine ether class, small structural variations—specifically the position of piperidine ring substitution (2- vs. 3- vs. 4-position) and the fluorine substitution pattern on the benzyl ring (2-fluoro, 3-fluoro, or 4-fluoro)—produce divergent receptor binding profiles that preclude simple generic interchange. In a 1992 structure-activity relationship study of disubstituted piperidine sigma ligands, selectivity for sigma sites over dopamine D2 and serotonin 5-HT₂ receptors was governed by the chemical nature of the piperidine nitrogen substituent, its distance from the basic nitrogen, and its spatial orientation relative to the other piperidine substituent [1]. This positional dependence means that the 2-substituted piperidine scaffold of CAS 1220019-05-5 presents a topologically distinct pharmacophore compared to its 3- or 4-substituted regioisomers, and the 3-fluorobenzyl ether geometry differs from 2-fluoro or 4-fluoro analogs in both electronic distribution and steric presentation to biological targets [2].

Quantitative Differentiation Evidence for 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine Hydrochloride Against Closest Analogs


Piperidine Substitution Position: Topological Pharmacophore Distinction Between 2-Substituted vs. 3-Substituted and 4-Substituted Regioisomers

The target compound (CAS 1220019-05-5) features piperidine substitution at the 2-position, whereas the most commercially available direct analog, 3-{2-[(3-fluorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220018-88-1), is substituted at the 3-position, and 4-{2-[(3-fluorobenzyl)oxy]ethyl}piperidine hydrochloride is substituted at the 4-position. In the seminal SAR study by Glennon et al. (1992) on disubstituted piperidine sigma ligands, the position of substitution on the piperidine ring was shown to dictate the spatial orientation of the pharmacophore relative to the basic nitrogen, which in turn governed selectivity for sigma sites over dopamine D2 and serotonin 5-HT₂ receptors [1]. The 2-substituted topology presents a distinct N-to-substituent distance and angle compared to 3- or 4-substituted analogs, resulting in non-interchangeable receptor interaction profiles. Computed physicochemical properties from PubChem confirm that while molecular weight is identical across regioisomers (273.77 g/mol), the 2-position substitution in the target compound yields a unique spatial arrangement of hydrogen bond donor (count = 2) and acceptor (count = 3) sites relative to the basic amine, with a topological polar surface area of 21.3 Ų [2].

positional isomer piperidine regioisomer pharmacophore topology sigma receptor

Fluorine Position Effect on Benzyl Ring: 3-Fluoro vs. 2-Fluoro Substitution and Implications for Sigma Receptor Subtype Selectivity

The target compound bears a 3-fluorobenzyl ether moiety, in contrast to the commercially available 2-fluorobenzyl analog, 2-{2-[(2-fluorobenzyl)oxy]ethyl}piperidine hydrochloride. Direct head-to-head binding data on this exact compound pair are not available in the public domain; however, Gonzalez-Sepulveda et al. (1998) provided definitive evidence that fluorine position on the benzyl ring critically determines sigma receptor subtype selectivity in structurally related N-fluorobenzylpiperidine benzamides. In that study, 4-fluoro-substituted benzamides showed sigma-2 Ki values of 3.77–4.02 nM, whereas the corresponding 2-fluoro analogs displayed significantly weaker sigma-2 affinity (Ki = 20.3–22.8 nM), representing an approximately 5.3-fold difference in sigma-2 potency attributable solely to fluorine position [1]. While sigma-1 affinities remained high across all fluoro-substituted analogs (Ki = 0.38–0.98 nM), the sigma-2 selectivity window varied dramatically with fluorine position. By class-level inference, the 3-fluoro substitution in the target compound is predicted to yield an intermediate sigma-1/sigma-2 selectivity profile distinct from both the 2-fluoro and 4-fluoro analogs, an effect mediated by differential electronic effects (σₘ for 3-F vs. σₒ/σₚ for 2-F/4-F) on the aromatic ring [2].

fluorine positional effect sigma-1 selectivity sigma-2 selectivity benzyl fluoride

Ethoxy Linker Spatial Geometry: Two-Carbon Spacer Optimality in Piperidine Ether Sigma Ligands

The target compound incorporates a two-carbon ethoxy linker (-O-CH₂-CH₂-) connecting the piperidine ring to the 3-fluorobenzyl group. This structural feature is consistent with the pharmacophore model established in US Patent 5,169,855 (Glennon et al., 1992), which disclosed that piperidine ether derivatives with a two-atom spacer between the piperidine nitrogen and the aromatic ring exhibit potent and selective sigma receptor antagonist activity [1]. The patent teaches that compounds within this structural class (general Formula I) demonstrate sigma receptor binding with minimal dopamine D2 receptor engagement, a selectivity profile that is dependent on both the nature of the aromatic substituent and the spacer length. In a broader medicinal chemistry context, Xiong et al. (2020) demonstrated that piperidine propionamide derivatives with a 4-(4-fluorobenzyl)piperidine moiety and a two-carbon ethyl linker achieved sigma-1 Ki values as low as 1.86 nM with concomitant mu opioid receptor engagement (Ki μ = 2.1 nM), confirming that the two-carbon spacer is optimal for high-affinity sigma-1 binding [2]. The target compound's ethoxy linker introduces an oxygen atom at position 1 of the spacer, which adds hydrogen bond acceptor capability (contributing to HBA count = 3 computed by PubChem) and may further modulate binding kinetics compared to all-carbon spacers.

ethoxy linker tether length sigma receptor pharmacophore spacer optimization

Physicochemical Property Differentiation: Computed LogP, TPSA, and Hydrogen Bonding Profile Comparison Across Regioisomers

Computed physicochemical properties from PubChem provide quantifiable differentiation between the target 2-substituted compound and its 3-substituted regioisomer. The target compound (PubChem CID 56829934) has a computed XLogP3 value of 3.0, topological polar surface area (TPSA) of 21.3 Ų, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and 5 rotatable bonds [1]. While the 3-substituted regioisomer (CAS 1220018-88-1) shares the same molecular formula and molecular weight (273.77 g/mol), the different point of attachment of the ethoxyethyl chain to the piperidine ring alters the spatial distribution of these properties. Specifically, the 2-position attachment in the target compound places the basic amine nitrogen in closer proximity to the ether oxygen (through-space distance), potentially enabling intramolecular hydrogen bonding that modulates the effective basicity (pKa) of the piperidine nitrogen. This conformational effect is supported by the computed rotatable bond count of 5, which indicates significant conformational flexibility in the ethoxy linker region. In contrast, the 3- and 4-substituted regioisomers present different N-to-O spatial relationships that affect intramolecular interaction potential [2].

computed properties lipophilicity TPSA hydrogen bonding drug-likeness

Commercial Purity and Supply Chain Differentiation: 95% Minimum Purity Specification and Research-Use-Only Classification

The target compound is commercially supplied with a documented minimum purity specification of 95% (HPLC) as verified by AKSci Certificate of Analysis . This purity level is consistent with research-grade building blocks intended for medicinal chemistry and SAR exploration. The compound is classified exclusively for research and development use, with explicit prohibitions against human or veterinary therapeutic applications, food/cosmetic use, and biocidal/pesticidal applications . Long-term storage recommendations specify cool, dry conditions, and the compound is classified as an irritant under the Globally Harmonized System (GHS) with a Warning signal word . In comparison, the closest commercially available analog, 3-{2-[(3-fluorobenzyl)oxy]ethyl}piperidine hydrochloride (CAS 1220018-88-1), is also supplied at 95% purity, indicating that procurement differentiation between these isomers rests primarily on structural identity rather than purity grade. However, the 2-substituted isomer (target compound) commands a higher market price (US$220/g) compared to structurally simpler fluorobenzyl piperidines in the same vendor catalog, reflecting the synthetic complexity of achieving 2-position regioselectivity during the alkylation step .

purity specification quality assurance research chemical supply chain

Optimal Research Application Scenarios for 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine Hydrochloride Based on Quantitative Differentiation Evidence


Sigma Receptor Structure-Activity Relationship (SAR) Studies Exploring 2-Position Piperidine Pharmacophore Topology

This compound is optimally deployed as a key building block in sigma receptor SAR programs where medicinal chemists require systematic exploration of piperidine substitution position effects. As established by Glennon et al. (1992), the 2-substituted piperidine scaffold presents a pharmacophore topology distinct from 3- and 4-substituted regioisomers, with differential selectivity for sigma sites over dopamine D2 and serotonin 5-HT₂ receptors [1]. The target compound enables the synthesis of focused libraries where the 2-position attachment is held constant while varying the N-substituent or benzyl ether moiety, allowing deconvolution of positional effects on receptor binding.

Fluorine Positional Scanning in CNS-Targeted Probe Development

The 3-fluorobenzyl substitution provides an intermediate electronic profile (Hammett σₘ = 0.34) between the electron-withdrawing ortho-fluoro and the weakly electron-withdrawing para-fluoro substituents [2]. Based on the Gonzalez-Sepulveda et al. (1998) demonstration that fluorine position on the benzyl ring can modulate sigma-2 potency by ~5.3-fold in related compound series [3], this compound is suited for fluorine positional scanning studies where researchers aim to optimize sigma-1/sigma-2 selectivity ratios. The ethoxy linker further distinguishes this compound from simple benzyl piperidines, providing a hydrogen bond acceptor site that may engage additional receptor interactions.

Synthetic Methodology Development for Regioselective 2-Position Piperidine Functionalization

The higher commercial price point of the 2-substituted isomer (US$220/g) compared to structurally simpler fluorobenzyl piperidines reflects the synthetic challenge of achieving regioselective alkylation at the 2-position of piperidine . This compound serves as a valuable reference standard and starting material for synthetic methodology studies aimed at improving the efficiency and selectivity of 2-position piperidine derivatization, a transformation of broad relevance to alkaloid synthesis and medicinal chemistry.

Computational Chemistry Validation Studies: 3D Pharmacophore Modeling and Conformational Analysis

The distinct 3D spatial arrangement of the target compound—with the ethoxyethyl chain attached at the piperidine 2-position—provides an experimentally accessible test case for validating computational models of piperidine conformational dynamics. With 5 rotatable bonds and the potential for intramolecular N-H···O hydrogen bonding unique to the 2-substituted isomer [4], this compound offers a defined system for benchmarking force field accuracy and conformational sampling algorithms used in structure-based drug design.

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